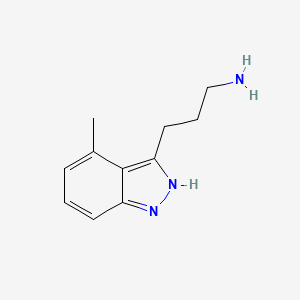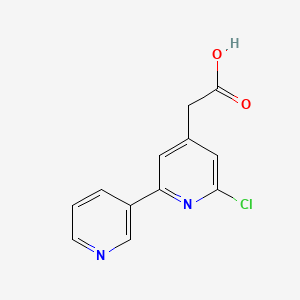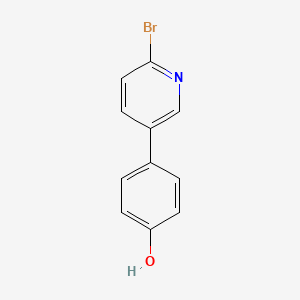
4-(6-Bromopyridin-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Bromopyridin-3-yl)phenol is an organic compound that features a bromine atom attached to a pyridine ring, which is further connected to a phenol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Bromopyridin-3-yl)phenol typically involves the coupling of 6-bromopyridine with phenol derivatives. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boronic acids as reagents . The reaction conditions are generally mild, with the process being carried out in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods: Industrial production of this compound can be scaled up using similar coupling reactions, ensuring the availability of high-purity reagents and maintaining stringent control over reaction conditions to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
4-(6-Bromopyridin-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-(6-Bromopyridin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the bromopyridine moiety can participate in π-π interactions, enhancing binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
- 4-(5-Bromopyridin-3-yl)phenol
- 6-(5-Bromopyridin-2-yl)phenol
- 4-(6-Bromopyridin-2-yl)phenol
Uniqueness: 4-(6-Bromopyridin-3-yl)phenol is unique due to the specific positioning of the bromine atom and the phenol group, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for targeted research and applications.
属性
分子式 |
C11H8BrNO |
|---|---|
分子量 |
250.09 g/mol |
IUPAC 名称 |
4-(6-bromopyridin-3-yl)phenol |
InChI |
InChI=1S/C11H8BrNO/c12-11-6-3-9(7-13-11)8-1-4-10(14)5-2-8/h1-7,14H |
InChI 键 |
GWXJQBKJSFMDPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



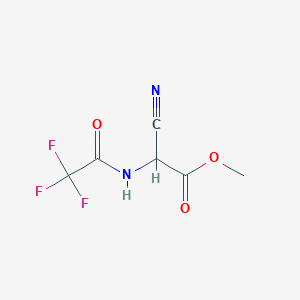
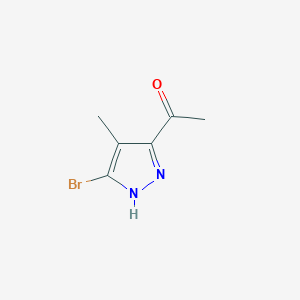
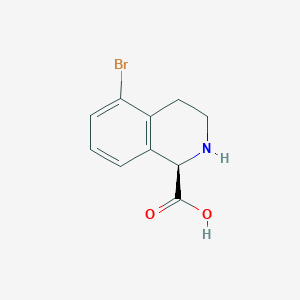
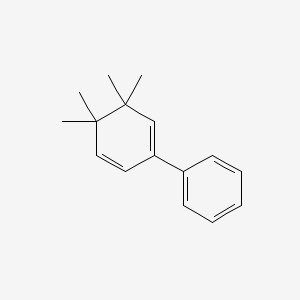
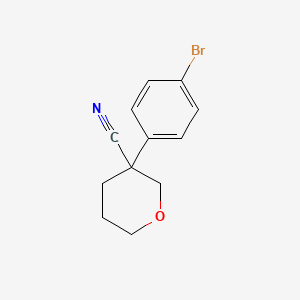
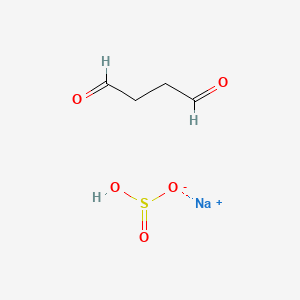
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B13145935.png)
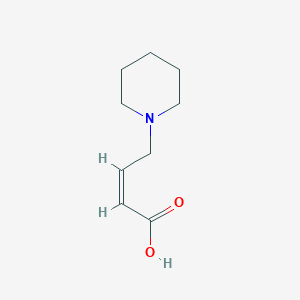
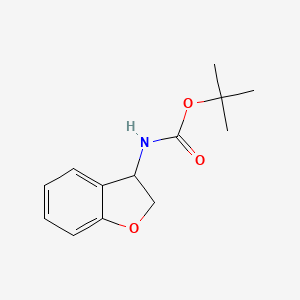
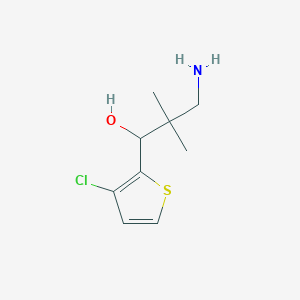
![Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B13145951.png)
